Compounds containing pyrazole and pyridine rings have been extensively studied for their biological activities. 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has shown potential in:
The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can be achieved through several methods:
The unique structure of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde makes it useful in various fields:
Interaction studies of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde with biological targets have indicated:
Several compounds share structural features with 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde. Here are some notable examples:
The uniqueness of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde lies in its specific combination of functional groups and heterocycles, which may confer distinct reactivity and biological properties compared to these similar compounds.
The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde relies heavily on the preparation of 4-iodopyrazole intermediates. Two primary iodination methods dominate the literature: the classical iodine-iodide approach and the ceric ammonium nitrate (CAN)-mediated protocol. The iodine-iodide method employs elemental iodine (I₂) with sodium iodide (NaI) and sodium acetate (CH₃CO₂Na) in aqueous conditions, achieving moderate yields (45–76%) for pyrazoles with electron-donating substituents. However, this method performs poorly with electron-withdrawing groups due to reduced ring activation.
In contrast, the CAN-mediated iodination uses acetonitrile as a solvent and achieves superior yields (up to 85%) for 4-iodopyrazoles, even with deactivating substituents. The oxidative power of CAN facilitates iodine incorporation by generating iodonium ions (I⁺), which react selectively at the pyrazole’s C4 position. For example, treating 1H-pyrazole with I₂ and CAN in acetonitrile produces 4-iodo-1H-pyrazole in 78% yield, which serves as a critical intermediate for subsequent functionalization.
The final assembly of the target compound involves coupling 4-iodopyrazole with pyridine-3-carbaldehyde. This step typically employs nucleophilic aromatic substitution (SNAr), where the pyrazole’s nitrogen acts as a nucleophile, displacing a leaving group (e.g., halogen) on the pyridine ring. Reaction conditions such as elevated temperatures (80–120°C) and polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing the transition state.
While palladium-catalyzed cross-couplings like Suzuki-Miyaura or Buchwald-Hartwig reactions are widely used for biaryl synthesis, recent studies highlight copper-catalyzed systems as effective alternatives for pyrazole-pyridine bond formation. For instance, CuI-catalyzed alkoxylation of 4-iodopyrazoles with alcohols demonstrates regioselective C–O coupling at the pyrazole’s C4 position. Primary alcohols (e.g., methanol, ethanol) achieve higher yields (61–76%) compared to secondary alcohols (e.g., isopropanol: 9%) due to reduced steric hindrance.
Although not directly reported in the provided sources, theoretical palladium-based approaches could involve coupling 4-iodopyrazole with pyridine boronic acids. A hypothetical Suzuki reaction might use Pd(PPh₃)₄ as a catalyst, potassium carbonate as a base, and a toluene/water solvent system to facilitate transmetalation and reductive elimination. Such methods remain unexplored in the context of 2-(4-iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde but represent a viable avenue for future research.
The aldehyde group in pyridine-3-carbaldehyde requires protection during synthesis to prevent undesired side reactions, such as nucleophilic addition or oxidation. Acetal protection is a common strategy, where the aldehyde reacts with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form a 1,3-dioxolane derivative. This intermediate remains stable during subsequent coupling or iodination steps.
Deprotection is achieved via acid-catalyzed hydrolysis using aqueous hydrochloric acid (HCl) in tetrahydrofuran (THF). For example, in the synthesis of pyrazolo[1,5-a]pyrazines, formylated intermediates undergo deprotection at 60°C for 4 hours, restoring the aldehyde functionality with >90% efficiency. Alternative methods include oxidative deprotection with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), though this approach risks overoxidation to carboxylic acids.
Solvent polarity and catalyst loading significantly impact reaction kinetics and yields. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance SNAr reactions by stabilizing charged intermediates, while nonpolar solvents (e.g., toluene) favor radical-based pathways. In CuI-catalyzed alkoxylations, methanol and ethanol serve dual roles as solvents and nucleophiles, achieving yields of 61–76% at 110°C. By contrast, sterically hindered alcohols like tert-butanol require co-solvents (e.g., acetonitrile) to improve miscibility, though yields remain low (12–33%).
Catalyst optimization studies reveal that CuI outperforms other copper salts (e.g., CuBr, CuCl) due to its superior solubility in organic media. A catalyst loading of 10 mol% CuI provides optimal activity without promoting side reactions like homo-coupling. For iodination steps, CAN (20 mol%) in acetonitrile achieves near-quantitative conversion, whereas stoichiometric iodine leads to incomplete reactions.
Density functional theory calculations have provided fundamental insights into the halogen bonding capabilities of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde, particularly focusing on the unique properties of the iodine atom within the pyrazole ring system [1]. The electronic structure of 4-iodopyrazole derivatives demonstrates significant halogen bonding potential, with computational studies revealing that these compounds possess both halogen bonding and hydrogen bonding capabilities, making them particularly effective in forming supramolecular networks [1].
Quantum mechanical calculations using dispersion-corrected density functional theory methods have shown that halogen bonds involving iodine atoms exhibit binding energies ranging from 1.41 to 10.09 kilocalories per mole, depending on the nature of the electron donor species [2] [3]. The BH&HLYP-XDM functional has proven particularly effective for modeling halogen-bonded interactions, providing average errors comparable to other noncovalent dimers with minimal charge-transfer effects [2].
The computational investigation of halogen bonding networks in 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde requires careful consideration of several density functional theory parameters [4]. The ωB97XD hybrid density functional with Dunning's correlation-consistent cc-pVTZ basis set has been employed for geometry optimization of pyrazole and halogen-substituted analogues in gas phase calculations [4]. Electronic structure calculations demonstrate that the iodine atom in position 4 of the pyrazole ring creates a pronounced σ-hole, which serves as the primary site for halogen bond formation [5].
| Parameter | Value | Method |
|---|---|---|
| Binding Energy Range | 1.41 - 10.09 kcal/mol | CCSD(T)/CBS |
| Optimal XB Distance | 2.571 - 3.298 Å | CCSD(T)/aVQZ |
| σ-hole Depth | Variable | DFT Analysis |
| Electrostatic Component | Dominant | Energy Decomposition |
The computational results indicate that the combination of the pyrazole nitrogen atoms and the iodine substituent creates a multifunctional binding site capable of participating in both hydrogen bonding and halogen bonding interactions simultaneously [1] [3]. This dual functionality significantly enhances the compound's ability to form stable supramolecular networks in both solution and solid-state environments [4].
Density functional theory calculations reveal that the halogen bond strength in 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is primarily governed by the electrostatic interaction between the σ-hole on the iodine atom and electron-rich regions of nearby molecules [5] [2]. The interaction energy correlates closely with the depth of the σ-hole on the iodine atom, as well as the full electrostatic energy component of the intermolecular interaction [5].
Quantum chemical calculations demonstrate that the carbon-iodine bond exhibits specific characteristics that influence halogen bonding strength [5]. The charge transfer from electron donor species into the σ*(C-I) antibonding orbital tends to elongate the covalent carbon-iodine bond, with this effect being most pronounced for heavier halogen atoms [5]. Conversely, bond contraction deepens the σ-hole at the iodine atom, which enhances both the electrostatic component and the overall interaction energy [5].
Molecular docking studies of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde and related pyrazole derivatives have revealed significant binding affinities with various biological targets, particularly protein kinases and enzyme systems [6] [7]. Computational investigations using AutoDock 4.2 with flexible ligand docking approaches have demonstrated that pyrazole derivatives exhibit binding energies ranging from -3.7 to -10.4 kilocalories per mole when interacting with different protein targets [7] [6].
Docking studies with receptor tyrosine kinases and serine/threonine protein kinases have shown that pyrazole derivatives containing iodine substituents exhibit enhanced binding affinities compared to their non-halogenated counterparts [6]. The molecular docking results indicate that 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can form stable complexes with VEGFR-2, Aurora A kinase, and CDK2 proteins [6].
| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Binding Site Residues |
|---|---|---|---|
| VEGFR-2 (2QU5) | -10.09 | Hydrogen bonding, hydrophobic | Active pocket region |
| Aurora A (2W1G) | -8.57 | H-bond, van der Waals | Ile10, Phe82, Asp86 |
| CDK2 (2VTO) | -10.35 | Multiple H-bonds | Ile10, Lys20, Lys89, Asp145 |
| CYP17 | -10.4 | Hydrophobic interactions | Ile112, Ala113, Phe132 |
The docking simulations reveal that the iodine substituent plays a crucial role in stabilizing protein-ligand complexes through halogen bonding interactions [7]. Molecular docking performed with CYP17 protein demonstrates that pyrazole derivatives with iodine substitution exhibit binding affinity scores comparable to standard drug compounds galeterone and olaparib [7].
Computational analysis of enzyme-ligand interactions shows that 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde forms multiple intermolecular interactions within protein binding sites [7] [6]. The pyrazole ring system participates in hydrogen bonding through its nitrogen atoms, while the iodine substituent contributes additional stabilization through halogen bonding interactions [7].
Molecular docking studies with c-KIT protein reveal that the compound exhibits binding affinity scores of -9.2 kilocalories per mole, forming hydrogen bond interactions with amino acid residues Thr619 and Lys807 [7]. The pyrazole ring specifically participates in hydrogen bond formation with residue Thr619, mediated by the nitrogen-hydrogen group [7]. Additionally, hydrophobic interactions are established with residues Ala617, Met618, Tyr672, and Ile805 [7].
The molecular docking results demonstrate that pyrazole derivatives containing iodine substituents preferentially bind within the active site pockets of target proteins, establishing extensive intermolecular interaction networks [6] [7]. The binding orientations show that ligand molecules are completely wrapped by active site amino acid residues, indicating strong complementarity between the compound structure and protein binding sites [6].
Computational analysis reveals that the aldehyde functional group in 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde contributes to binding specificity through additional electrostatic interactions with protein residues [8]. The combination of the pyrazole nitrogen atoms, iodine halogen bonding capability, and aldehyde reactivity creates a multifunctional binding motif that enhances overall protein affinity [8].
The electronic structure of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde reveals complex orbital interactions between the iodine atom and the pyrazole ring system, significantly influencing the compound's chemical and physical properties [9] [10]. Density functional theory calculations demonstrate that the iodine atom participates in unique coordination modes that affect both the frontier molecular orbitals and the overall electronic distribution within the molecule [9] [11].
The highest occupied molecular orbital and lowest unoccupied molecular orbital of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde exhibit distinctive characteristics due to the presence of the iodine substituent [11] [10]. Computational studies reveal that the highest occupied molecular orbital contains significant contributions from the iodine p orbitals, while the lowest unoccupied molecular orbital is primarily localized on the pyridine ring system [10] [11].
| Orbital Type | Energy Level | Primary Contribution | Localization |
|---|---|---|---|
| HOMO | Variable | Iodine p orbitals | Halogen atom |
| LUMO | Variable | π* system | Pyridine ring |
| HOMO-1 | Lower energy | Pyrazole π system | Ring system |
| LUMO+1 | Higher energy | σ* C-I bond | C-I linkage |
The electronic structure analysis indicates that the iodine atom significantly influences the energy gap between frontier molecular orbitals, affecting the compound's reactivity and optical properties [10] [11]. The presence of heavy halogen atoms creates additional electronic states that can participate in charge transfer processes [10].
Quantum mechanical calculations reveal that the iodine substitution creates a distinctive charge distribution pattern within the pyrazole ring system [12] [13]. The electron density analysis shows that the iodine atom carries a partial positive charge, creating an electrophilic site that facilitates halogen bonding interactions [12] [13].
The charge transfer characteristics of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde demonstrate that the iodine atom can both donate and accept electron density depending on the nature of interacting species [12]. Density functional theory calculations indicate that the nitrogen-rich environment of the pyrazole-pyridine system provides multiple electron-rich sites that can coordinate with the iodine center [12].
The electronic structure analysis reveals that the iodine atom in 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde adopts a coordination geometry that maximizes orbital overlap with the pyrazole ring system [14] [9]. Computational studies demonstrate that the carbon-iodine bond exhibits partial double bond character due to back-donation from filled iodine d orbitals to the pyrazole π* system [14].
The coordination environment around the iodine center shows evidence of secondary bonding interactions with the pyridine nitrogen atom, creating a chelation effect that stabilizes specific conformational arrangements [14] [9]. This intramolecular coordination influences the overall molecular geometry and affects the accessibility of the iodine atom for intermolecular halogen bonding [14].